Avitinib

Content Navigation

CAS Number

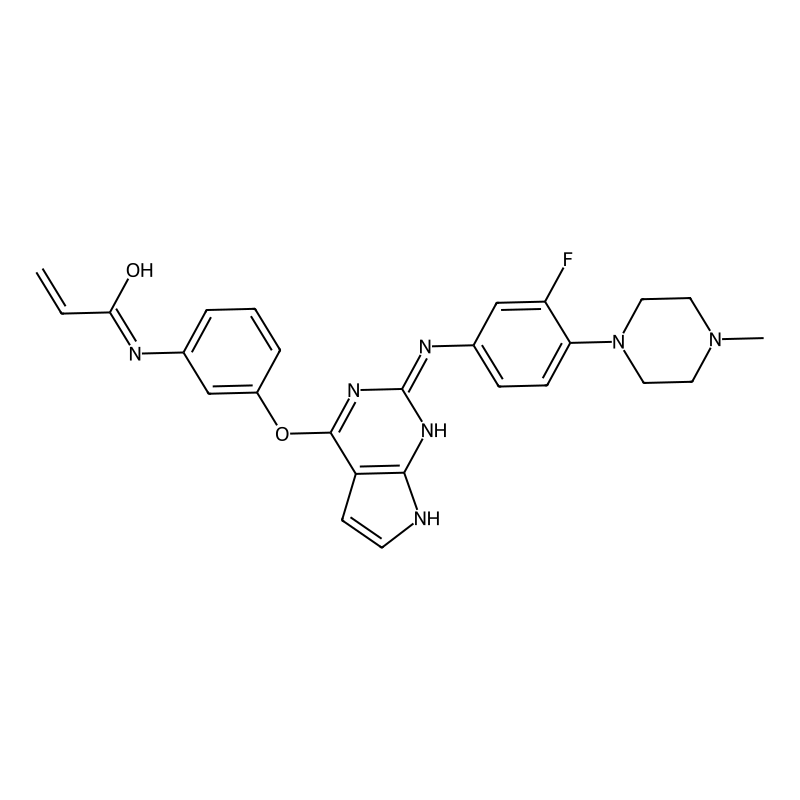

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Abivertinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor, with potential antineoplastic activity. Upon oral administration, abivertinib covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant, which prevents signaling mediated by mutant forms of EGFR. This may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells. EGFR, a receptor tyrosine kinase that is mutated in a variety of cancers, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors, which also inhibit wild-type EGFR.

ABIVERTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

third generation inhibitor of the EGFR (epidermal growth factor receptor)

See also: Abivertinib Maleate (active moiety of).

Avitinib (CAS 1557267-42-1), also known as abivertinib or AC0010, is a third-generation, irreversible, orally active small-molecule kinase inhibitor characterized by its unique pyrrolopyrimidine core [1]. Unlike traditional mono-anilino-pyrimidine scaffolds such as osimertinib, avitinib provides a distinct steric and electronic profile that enables the dual targeting of mutant Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK)[2]. For procurement and assay design, avitinib is primarily sourced for its high solubility in DMSO (>80 mg/mL), its covalent binding mechanism at the Cys797 residue, and its strict selectivity for EGFR T790M/L858R double mutations over wild-type (WT) EGFR[1]. These baseline properties make it a critical benchmark compound for developing mutant-selective targeted therapies, investigating bypass resistance mechanisms, and formulating novel combination regimens in both solid tumor and hematological models [3].

References

- [1] Xu, X., et al. (2016). AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients. Molecular Cancer Therapeutics, 15(11), 2586-2597.

- [2] Huang, S., et al. (2019). Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia. Cancer Letters, 461, 64-74.

- [3] Wu, Y. L., et al. (2018). First-in-human phase I study of AC0010, a mutant-selective EGFR inhibitor in non-small cell lung cancer: safety, efficacy, and potential mechanism of resistance. Journal of Thoracic Oncology, 13(7), 968-977.

Substituting avitinib with other third-generation EGFR inhibitors (e.g., osimertinib, rociletinib) or dedicated BTK inhibitors (e.g., ibrutinib) fundamentally alters experimental outcomes and metabolic profiling [1]. Avitinib's unique pyrrolopyrimidine structure dictates a specific cytochrome P450 interaction profile, exhibiting distinct IC50 values across CYP1A2, CYP2B6, and CYP3A4 compared to pyrimidine-based analogs[2]. Furthermore, while osimertinib is strictly an EGFR inhibitor, avitinib's potent off-target inhibition of BTK means it cannot be substituted in dual-pathway assays, such as those modeling B-cell lymphoma or acute myeloid leukemia (AML) [3]. Using a generic EGFR or BTK inhibitor fails to replicate the precise dual-kinase suppression, specific covalent binding kinetics, and distinct metabolic clearance pathways required when avitinib is the designated reference standard [1].

References

- [1] Xu, X., et al. (2016). AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients. Molecular Cancer Therapeutics, 15(11), 2586-2597.

- [2] Zhang, Y., et al. (2020). Effects of Avitinib on CYP450 Enzyme Activity in vitro and in vivo in Rats. Drug Design, Development and Therapy, 14, 4589-4600.

- [3] Huang, S., et al. (2019). Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia. Cancer Letters, 461, 64-74.

High-Fidelity Mutant Selectivity for Assay Precision

In biochemical kinase enzymatic assays, avitinib demonstrates exceptional selectivity for mutant EGFR over the wild-type receptor[1]. It exhibits an IC50 of 0.18 nM against the EGFR L858R/T790M double mutation, compared to an IC50 of 7.68 nM for wild-type EGFR [1]. This 43-fold selectivity window is critical for researchers requiring precise mutant suppression without the confounding cellular toxicity associated with wild-type EGFR inhibition, a common limitation of first-generation inhibitors[2].

| Evidence Dimension | Kinase Inhibitory Activity (IC50) |

| Target Compound Data | 0.18 nM (EGFR L858R/T790M) |

| Comparator Or Baseline | 7.68 nM (Wild-Type EGFR) |

| Quantified Difference | 43-fold greater potency for mutant over wild-type |

| Conditions | Biochemical kinase enzymatic assay |

Procuring avitinib ensures a wide experimental window for mutant-specific assays without confounding wild-type EGFR toxicity.

Dual-Targeting Efficacy in Hematological Models

Beyond its EGFR activity, avitinib functions as a highly potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), demonstrating an IC50 of approximately 0.4 nM to 0.5 nM [1]. In comparative in vitro models of acute myeloid leukemia (AML), particularly those harboring FLT3-ITD mutations, avitinib was found to be more sensitive in inhibiting cell proliferation and inducing apoptosis than the standard-of-care BTK inhibitor, ibrutinib [2]. This dual-pathway capability makes it an indispensable tool for complex hematological research [2].

| Evidence Dimension | BTK Inhibitory Activity and AML Sensitivity |

| Target Compound Data | IC50 ~0.4 nM (BTK); superior sensitivity in FLT3-ITD AML |

| Comparator Or Baseline | Ibrutinib (IC50 0.5 nM); lower sensitivity in matching AML models |

| Quantified Difference | Comparable BTK IC50 with enhanced anti-leukemic efficacy in specific AML models |

| Conditions | B-cell lymphoma and AML proliferation assays |

Buyers designing dual-pathway or ibrutinib-resistant hematological models require avitinib's specific multi-kinase profile to bypass standard BTK-only limitations.

Superior DMSO Solubility for High-Throughput Screening

Formulating hydrophobic kinase inhibitors for in vitro and in vivo studies often presents significant challenges. Avitinib (free base) demonstrates exceptional solubility in dimethyl sulfoxide (DMSO), achieving concentrations of up to 80-97 mg/mL (approximately 164-198 mM) at 25°C. This is vastly superior to many standard poorly soluble TKIs, which often precipitate at concentrations above 10-20 mg/mL . This high solubility allows for the preparation of ultra-concentrated stock solutions, minimizing solvent toxicity in sensitive cell-based assays .

| Evidence Dimension | Maximum Solubility in DMSO at 25°C |

| Target Compound Data | >80 mg/mL (~164 mM) |

| Comparator Or Baseline | Standard poorly soluble TKIs (<20 mg/mL) |

| Quantified Difference | >4-fold higher maximum solubility |

| Conditions | In vitro solvent preparation at 25°C |

High solubility allows for the preparation of ultra-concentrated stock solutions, minimizing DMSO-induced cytotoxicity in sensitive cell assays and enabling flexible in vivo dosing.

Distinct CYP450 Metabolic Profile for Pharmacokinetic Studies

Avitinib's pyrrolopyrimidine core results in a unique cytochrome P450 (CYP450) inhibition profile compared to pyrimidine-based inhibitors like osimertinib [1]. In rat and human liver microsome assays, avitinib exhibits specific IC50 values for key metabolic enzymes, such as CYP1A2 (6.39 μM in RLMs) and CYP3A (27.64 μM for midazolam in RLMs) [2]. This distinct metabolic clearance pathway is critical for researchers conducting drug-drug interaction (DDI) profiling, as it cannot be accurately modeled using structurally divergent third-generation EGFR TKIs[2].

| Evidence Dimension | Structural core and CYP450 inhibition profile |

| Target Compound Data | Pyrrolopyrimidine core (e.g., CYP1A2 IC50 6.39 μM in RLMs) |

| Comparator Or Baseline | Mono-anilino-pyrimidine core (Osimertinib) |

| Quantified Difference | Distinct metabolic clearance and DDI potential |

| Conditions | Rat and human liver microsome (RLM/HLM) assays |

For DMPK reference studies, avitinib is necessary to benchmark pyrrolopyrimidine-specific metabolic clearance and drug-drug interactions.

Reference Standard for Dual EGFR/BTK Pathway Assays

Due to its potent dual inhibition of EGFR T790M (IC50 0.18 nM) and BTK (IC50 ~0.4 nM), avitinib is the premier choice for developing complex in vitro models that investigate cross-talk between epithelial and B-cell signaling pathways [1].

High-Throughput Screening (HTS) Library Formulation

Avitinib's exceptional solubility in DMSO (>80 mg/mL) makes it an ideal candidate for inclusion in concentrated HTS libraries, allowing researchers to maintain low final solvent concentrations while achieving necessary dosing gradients .

Development of Ibrutinib-Resistant Hematological Models

Because avitinib demonstrates superior sensitivity in specific AML models (e.g., FLT3-ITD mutated) compared to standard ibrutinib, it is heavily procured as a positive control or benchmark when screening next-generation BTK degraders or inhibitors[2].

DMPK and CYP450 Drug-Drug Interaction Profiling

As a structurally distinct pyrrolopyrimidine inhibitor, avitinib is required for comparative pharmacokinetic assays evaluating CYP enzyme inhibition against pyrimidine-based counterparts like osimertinib [3].

References

- [1] Xu, X., et al. (2016). AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance. Molecular Cancer Therapeutics, 15(11), 2586-2597.

- [3] Huang, S., et al. (2019). Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia. Cancer Letters, 461, 64-74.

- [4] Zhang, Y., et al. (2020). Effects of Avitinib on CYP450 Enzyme Activity in vitro and in vivo in Rats. Drug Design, Development and Therapy, 14, 4589-4600.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Dates

Explore Compound Types